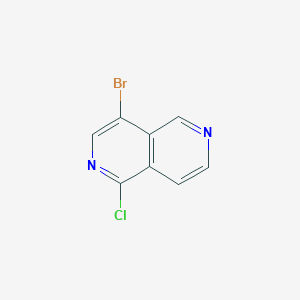

4-Bromo-1-chloro-2,6-naphthyridine

Vue d'ensemble

Description

4-Bromo-1-chloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound, with its unique bromine and chlorine substitutions, is of particular interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-2,6-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with reagents such as NaN3 or Me3SiN3 under microwave irradiation . This reaction proceeds via cycloaddition and ring expansion with rearrangement.

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes. These methods may include nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, and cyclization reactions . The choice of method depends on the desired yield, purity, and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-chloro-2,6-naphthyridine undergoes various types of chemical reactions, including:

Substitution Reactions: These reactions involve the replacement of the bromine or chlorine atoms with other functional groups.

Cycloaddition Reactions: These reactions form new ring structures by adding multiple reactants together.

Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various acids, bases, and metal catalysts . Reaction conditions can vary widely, from room temperature to high-temperature microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki–Miyaura coupling can produce a wide range of substituted naphthyridines with different functional groups .

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Bromo-1-chloro-2,6-naphthyridine has been identified as a promising candidate in the development of therapeutic agents due to its unique structural properties. The compound has shown potential in several areas:

1. Cardiovascular and Metabolic Diseases

- The compound has been studied for its role as a Mineralocorticoid receptor (MR) modulator, which is crucial in treating conditions like hypertension and heart failure. Its pharmacokinetic profile suggests it could be more effective than existing treatments, potentially offering better absorption and fewer side effects .

2. Antimicrobial Activity

- Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties. Compounds similar to this compound have shown efficacy against pathogens such as Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) demonstrating strong activity .

3. Antitumor Properties

- Studies have reported that naphthyridine derivatives can induce cytotoxic effects against various cancer cell lines. The compound's mechanism may involve apoptosis induction or inhibition of cell proliferation pathways, making it a candidate for cancer therapy .

Biological Research Applications

The compound is also utilized in biological research for various purposes:

1. Biochemical Assays

- This compound serves as a probe in biochemical assays to study biological pathways and interactions at the molecular level. Its ability to interact with specific enzymes or receptors enhances its utility in research settings.

2. Mechanistic Studies

- The compound's interaction with biological targets allows researchers to explore mechanisms of action involved in disease processes, providing insights into new therapeutic strategies.

Material Science Applications

Beyond pharmaceuticals and biological research, this compound shows promise in material science:

1. Organic Electronics

- The structural characteristics of naphthyridines make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials. Their ability to form stable complexes with metals can lead to innovative applications in semiconductors and sensors .

2. Synthesis of Complex Molecules

- In synthetic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations that can yield valuable intermediates for pharmaceutical development .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mécanisme D'action

The mechanism of action of 4-Bromo-1-chloro-2,6-naphthyridine involves its interaction with molecular targets and pathways within biological systems. For example, it may act as a ligand coordinating to metal ions, forming complexes that can interfere with biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Bromo-1-chloro-2,6-naphthyridine include other naphthyridine derivatives such as:

- 2,6-Naphthyridine

- 4-Methyl-2,6-naphthyridine

- 3-Amino-4-methyl-2,6-naphthyridine

Uniqueness

What sets this compound apart from these similar compounds is its specific bromine and chlorine substitutions. These substitutions can significantly alter its chemical reactivity, biological activity, and photochemical properties, making it a unique and valuable compound for various applications.

Activité Biologique

4-Bromo-1-chloro-2,6-naphthyridine is a compound belonging to the naphthyridine family, which has garnered interest due to its diverse biological activities. This article delves into the compound's biological activity, particularly its antimicrobial properties, anticancer potential, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrClN

- Molecular Weight : 256.52 g/mol

This compound features a naphthyridine core with bromine and chlorine substituents that significantly influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit notable antimicrobial properties.

Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | 6–7 | Moderate to High |

| Escherichia coli | 10–12 | Moderate | |

| Mycobacterium smegmatis | 5.4–7.1 | High |

The introduction of bromine at the C-6 position has been shown to enhance antibacterial activity against resistant strains of bacteria. The compound's efficacy is comparable to established antibiotics like nalidixic acid and ampicillin .

Anticancer Properties

Several studies have explored the anticancer potential of naphthyridine derivatives. For instance, compounds in this class have demonstrated the ability to induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated:

- Cell Lines Tested : H1299 (lung cancer), HeLa (cervical cancer)

- IC Values: Ranged from 10.47 to 15.03 µg/mL

The mechanism of action involved the induction of G1 phase cell cycle arrest and apoptosis through modulation of key regulatory proteins such as p21 and downregulation of cyclins .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It acts as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication.

- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating apoptotic pathways.

Propriétés

IUPAC Name |

4-bromo-1-chloro-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)5-1-2-11-3-6(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDRDDSHAMXQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.